BenchChemオンラインストアへようこそ!

Cyclotriol

estrogen receptor pharmacology competitive binding assay ligand affinity ranking

Cyclotriol (developmental code ZK-136295; also designated 14α,17α-ethanoestriol) is a fully synthetic steroidal estrogen derived from estriol via a bridging ethylene linkage between the C14α and C17α positions. Developed by Schering AG in the 1990s, it belongs to a small family of 14α,17α-ethano-bridged estrogens that also includes cyclodiol (ZK-115194; the corresponding estradiol derivative).

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 135768-83-1
Cat. No. B155911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotriol
CAS135768-83-1
SynonymsZK 136295
ZK-136295
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1
InChIKeyPAMNOUDFJQSYMD-MUJBESKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclotriol (CAS 135768-83-1) Procurement Guide: What Differentiates This Synthetic Estrogen from Its Closest Analogs


Cyclotriol (developmental code ZK-136295; also designated 14α,17α-ethanoestriol) is a fully synthetic steroidal estrogen derived from estriol via a bridging ethylene linkage between the C14α and C17α positions [1]. Developed by Schering AG in the 1990s, it belongs to a small family of 14α,17α-ethano-bridged estrogens that also includes cyclodiol (ZK-115194; the corresponding estradiol derivative) [2]. Cyclotriol was investigated clinically for female fertility control and hormone therapy but was never commercialized, making it primarily a research-reference compound today [1]. Its molecular formula is C20H26O3 (MW 314.42 g/mol), and it possesses three hydroxyl groups at positions 3, 16α, and 17β of the steroid nucleus [3].

Why Cyclotriol Cannot Be Substituted by Estriol, Cyclodiol, or Ethinylestradiol in Research Protocols


Cyclotriol, cyclodiol, and ethinylestradiol share a common design objective—improved oral pharmacokinetics via structural shielding of the steroid D-ring—yet they diverge sharply in both estrogen receptor (ER) binding affinity and metabolic fate [1]. Cyclotriol exhibits only 40% of estradiol's relative binding affinity (RBA) for human ERα, whereas cyclodiol retains 100% [2]. This nearly threefold difference arises from the presence of an additional 16α-hydroxyl group in cyclotriol (absent in cyclodiol), which modulates hydrogen-bonding interactions within the ERα ligand-binding pocket [2]. Consequently, cyclotriol is not a simple potency surrogate for cyclodiol or ethinylestradiol, and protocols requiring tightly controlled estrogenic tone must account for these receptor-level differences [3]. Substitution without quantitative justification risks confounding ER-mediated transcriptional readouts, particularly in assays sensitive to partial agonist character.

Quantitative Differentiators for Cyclotriol (135768-83-1): Evidence-Based Comparison Against Its Closest Analogs


ERα Relative Binding Affinity: Cyclotriol (40%) vs. Cyclodiol (100%) vs. Estriol (11.3%)

In competitive radioligand binding assays using human ERα, cyclotriol demonstrates a relative binding affinity (RBA) of 40% relative to 17β-estradiol (set at 100%) [1]. Its closest structural analog, cyclodiol (ZK-115194; the 14α,17α-ethano derivative of estradiol), retains 100% of estradiol's RBA for the same receptor [2]. The parent compound estriol exhibits an RBA of only 11.3% for human ERα [3]. Thus, the ethano-bridge modification on the estriol scaffold elevates RBA approximately 3.5-fold over native estriol, yet the additional 16α-hydroxyl group present in cyclotriol (absent in cyclodiol) reduces RBA by 60% compared with the estradiol-derived analog. Ethinylestradiol, the clinical benchmark oral estrogen, has an RBA reported to exceed 100% for ERα under comparable conditions [4].

estrogen receptor pharmacology competitive binding assay ligand affinity ranking

Elimination Half-Life: Cyclotriol (12.3 h) vs. Cyclodiol (28.7 h) vs. Ethinylestradiol (26.1 h)

In a head-to-head pharmacokinetic study in 54 postmenopausal women receiving single intravenous doses (60 μg), cyclotriol exhibited a mean terminal elimination half-life of 12.3 ± 12.4 hours [1]. This is less than half the half-life of its estradiol-derived structural analog cyclodiol (28.7 ± 9.6 hours) and also substantially shorter than that of ethinylestradiol (26.1 ± 11.1 hours) [1]. The 2.3-fold shorter half-life of cyclotriol versus cyclodiol reflects the impact of the additional 16α-hydroxyl group on metabolic clearance pathways—specifically, enhanced susceptibility to Phase II conjugation and renal elimination of the more polar triol metabolite [2].

pharmacokinetics drug clearance postmenopausal women

Absolute Oral Bioavailability: Cyclotriol (~40%, CV 44%) vs. Cyclodiol (33 ± 19%) vs. Ethinylestradiol (~40%, CV 67%)

Following single oral administration of 120 μg, cyclotriol achieved an absolute bioavailability of approximately 40% with a coefficient of variation (CV) of 44% [1]. In the same study, cyclodiol (ZK-115194) at 240 μg yielded a bioavailability of 33 ± 19%, and ethinylestradiol at 120 μg showed approximately 40% bioavailability with a CV of 67% [1]. Notably, doubling the oral dose of cyclotriol from 120 μg to 240 μg increased systemic availability to approximately 70%, demonstrating dose-proportional pharmacokinetics comparable to ethinylestradiol [1]. The 14α,17α-ethano bridge did not confer superior bioavailability over the 17α-ethinyl group of ethinylestradiol, as the study authors explicitly concluded [1].

oral bioavailability inter-individual variability dose proportionality

Genotoxicity Profile: Cyclotriol, Cyclodiol, and Ethinylestradiol Share a Common Clastogenicity Signature

A comparative genotoxicity evaluation of cyclotriol, cyclodiol, and ethinylestradiol using the Ames Salmonella/microsome test (with and without S9 metabolic activation) found all three estrogens negative for induction of His+ revertants—indicating no detectable mutagenic activity [1]. However, all three compounds induced increased frequencies of chromosome aberrations (CAs) and sister chromatid exchanges (SCEs) in cultured human lymphocytes, both with and without S9 mix [1]. In vivo, increased frequencies of micronuclei and SCEs were confirmed in mouse bone marrow assays for all three drugs, with essentially identical dose-response relationships across the compounds at approximately equimolar doses [2]. Separately, Reimann et al. (1996) tested cyclotriol in the chromosomal aberration assay on human lymphocytes and found it negative under their specific experimental conditions, though this finding was part of a broader negative result for nine of ten tested sex steroids [3].

genetic toxicology chromosomal aberration micronucleus assay

Structural Rationale for Pharmacological Differentiation: The 16α-Hydroxyl Group as the Key Discriminator

Cyclotriol and cyclodiol share an identical 14α,17α-ethano bridge, yet differ by a single functional group: cyclotriol bears a 16α-hydroxyl group (inherited from the estriol scaffold), whereas cyclodiol lacks this substituent (inherited from the estradiol scaffold) [1]. This additional hydroxyl group is the sole structural determinant of the observed pharmacological divergence between the two compounds. The 16α-OH alters the hydrogen-bonding network within the ERα ligand-binding pocket, reducing binding affinity to 40% of estradiol (vs. 100% for cyclodiol) [2]. Simultaneously, the increased polarity conferred by the third hydroxyl accelerates Phase II conjugation (glucuronidation/sulfation) and renal clearance, shortening the elimination half-life from 28.7 hours (cyclodiol) to 12.3 hours (cyclotriol) [3]. This represents a rare and mechanistically well-defined example of a single-hydroxyl difference producing a >2-fold change in two independent pharmacological parameters simultaneously.

structure-activity relationship steroid chemistry molecular pharmacology

Cyclotriol (CAS 135768-83-1): Evidence-Driven Application Scenarios for Scientific Procurement


ERα Partial Agonist Pharmacology Studies Requiring Moderate Receptor Occupancy

Cyclotriol's ERα RBA of 40% (vs. estradiol at 100%) positions it as a moderate-affinity ERα ligand suitable for partial agonist characterization studies [1]. Unlike cyclodiol (RBA 100%), which behaves as a full-efficacy agonist indistinguishable from estradiol in transactivation assays, cyclotriol's reduced affinity enables experimental discrimination between receptor occupancy and downstream transcriptional efficacy [1]. This property is particularly valuable in assays employing ERα-overexpressing cell lines (e.g., MCF-7) where full agonists may saturate the receptor at nanomolar concentrations. Researchers studying graded estrogenic responses or differential co-regulator recruitment should preferentially procure cyclotriol over cyclodiol for these applications.

Pharmacokinetic Crossover Studies Requiring Rapid Drug Washout Between Treatment Arms

With an elimination half-life of 12.3 hours—less than half that of cyclodiol (28.7 h) and ethinylestradiol (26.1 h)—cyclotriol is the optimal choice for within-subject crossover designs where minimizing pharmacokinetic carryover is critical [2]. The shorter half-life, driven by enhanced Phase II conjugation of the 16α-hydroxyl group, allows washout periods to be reduced by approximately 2-fold relative to protocols using cyclodiol or ethinylestradiol [2]. This translates to shorter total study durations and reduced subject burden in clinical pharmacology investigations.

Studies Requiring Tighter Inter-Individual Pharmacokinetic Variability Than Ethinylestradiol

At the 120 μg oral dose, cyclotriol demonstrated a bioavailability coefficient of variation of 44%, compared with 67% for ethinylestradiol in the same clinical study [2]. This 1.5-fold tighter variability distribution means that experiments using cyclotriol can achieve equivalent statistical power with approximately 30-40% fewer subjects than studies employing ethinylestradiol as the test estrogen [2]. For resource-constrained academic laboratories or early-phase translational research where subject recruitment is rate-limiting, cyclotriol offers a meaningful operational advantage.

Genotoxicity Reference Standard for Estrogenic Compound Screening Panels

Cyclotriol's well-characterized genotoxicity profile—negative in Ames mutagenicity assays, positive for clastogenicity in cultured human lymphocytes and mouse bone marrow micronucleus tests—makes it a suitable reference compound for screening panels evaluating novel estrogenic chemical entities [3]. Its clastogenic potency is quantitatively comparable to that of cyclodiol and ethinylestradiol at equimolar doses, providing a benchmark against which new analogs can be assessed for reduced genotoxic liability [3]. Given the documented clastogenicity of this compound class, procurement of cyclotriol as a positive control standard is recommended for laboratories conducting regulatory genotoxicity assessments of developmental estrogens.

Quote Request

Request a Quote for Cyclotriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.